N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide
Description
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound featuring a 3,4,5-trimethoxybenzamide core linked to a furan-2-yl group and a 4-phenylpiperazine moiety. The compound’s design integrates a trimethoxyphenyl (TMP) group—a pharmacophore common in microtubule-targeting agents—and a 4-phenylpiperazine moiety, which may enhance solubility and receptor binding .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-31-23-16-19(17-24(32-2)25(23)33-3)26(30)27-18-21(22-10-7-15-34-22)29-13-11-28(12-14-29)20-8-5-4-6-9-20/h4-10,15-17,21H,11-14,18H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVMLKRZNVMMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The TMP-furan-amide scaffold is highly modular. Key structural variations in analogs include:
- Aryl amino substituents (e.g., o-tolyl, 4-chlorophenyl, 4-methoxyphenyl) .
- Hydrazide/hydrazone linkages (e.g., acryloyl hydrazides, aryl carbohydrazides) .
- Heterocyclic extensions (e.g., piperazine, triazolopyrimidine, quinoline hybrids) .
The target compound’s 4-phenylpiperazine group distinguishes it from most analogs in the evidence, which favor aryl amino or hydrazide substituents. Piperazine derivatives are known for improved pharmacokinetic profiles due to enhanced solubility and metabolic stability .
Physicochemical Properties
Melting points and spectral data vary significantly with substituents:
The piperazine-containing target compound is expected to exhibit a lower melting point than hydrazide-based analogs (e.g., 235–272°C in ) due to reduced crystallinity from flexible piperazine chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
